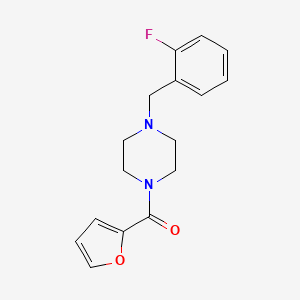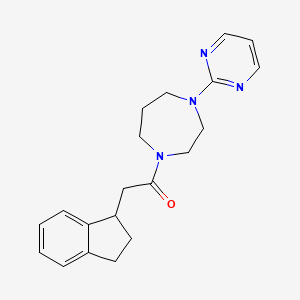
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine, also known as FBP or Fluoro-Piperazine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FBP is a piperazine derivative that contains a fluoro-substituted benzyl group and a furoyl group.
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine is not fully understood, but it is believed to involve the inhibition of enzymes involved in key metabolic pathways. 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit the activity of enzymes such as lactate dehydrogenase and pyruvate kinase, which are involved in glycolysis. Inhibition of these enzymes can lead to a decrease in ATP production, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to have a range of biochemical and physiological effects. In cancer cells, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to induce apoptosis, or programmed cell death. 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has also been shown to inhibit cell migration and invasion, which are key processes involved in cancer metastasis. In parasites, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to inhibit growth and development, ultimately leading to parasite death. In addition, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to modulate neurotransmitter receptors, which can have effects on behavior and mood.
実験室実験の利点と制限
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has several advantages for lab experiments, including its relatively simple synthesis method and its potential as a multi-targeted drug candidate. However, there are also limitations to using 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine in lab experiments, including its low solubility in aqueous solutions and its potential toxicity.
将来の方向性
There are several future directions for research on 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine. One area of interest is the development of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine as a potential treatment for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine and its potential as a multi-targeted drug candidate.
In conclusion, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine is a chemical compound that has potential applications in drug discovery and development. Its synthesis method is relatively simple, and it has been shown to have activity against cancer cells and parasites, as well as potential as a modulator of neurotransmitter receptors. While there are advantages to using 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine in lab experiments, there are also limitations, and further research is needed to fully understand its potential as a multi-targeted drug candidate.
合成法
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzaldehyde with 4-(2-furoyl)piperazine in the presence of a base, followed by purification through column chromatography. The yield of 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine is typically around 50-60%, and the purity can be determined through analytical techniques such as NMR and HPLC.
科学的研究の応用
1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been shown to have potential applications in drug discovery and development. It has been reported to have activity against various types of cancer cells, including breast, lung, and colon cancer. 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has also shown activity against parasites such as Plasmodium falciparum, the causative agent of malaria. In addition, 1-(2-fluorobenzyl)-4-(2-furoyl)piperazine has been investigated for its potential as a modulator of neurotransmitter receptors, including the dopamine and serotonin receptors.
特性
IUPAC Name |
[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-14-5-2-1-4-13(14)12-18-7-9-19(10-8-18)16(20)15-6-3-11-21-15/h1-6,11H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIHNSOEFJIFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Fluorobenzyl)piperazin-1-yl](furan-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzyloxy)-N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]acetamide](/img/structure/B5672630.png)


![2-(1,3-benzothiazol-2-yl)-6-propyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5672653.png)
![2,4,6,8-tetramethyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B5672665.png)

![3-[1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)piperidin-4-yl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B5672679.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]acetamide](/img/structure/B5672693.png)
![(3S*,4R*)-4-isopropyl-N,N-dimethyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-3-pyrrolidinamine](/img/structure/B5672701.png)
![N-(2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)acetamide](/img/structure/B5672706.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5672718.png)
![1-(5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-2-methylphenyl)imidazolidin-2-one](/img/structure/B5672726.png)
